![molecular formula C13H28O4Si B15089828 Oxirane,2-[8-(trimethoxysilyl)octyl]- CAS No. 143389-64-4](/img/structure/B15089828.png)
Oxirane,2-[8-(trimethoxysilyl)octyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane,2-[8-(trimethoxysilyl)octyl]-: is a chemical compound with the molecular formula C13H28O4Si 9,10-Epoxydecyltrimethoxysilane . This compound is characterized by the presence of an oxirane ring (epoxide) and a trimethoxysilyl group attached to an octyl chain. It is widely used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oxirane,2-[8-(trimethoxysilyl)octyl]- typically involves the reaction of 8-bromooctyltrimethoxysilane with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of the base.
Industrial Production Methods: In an industrial setting, the production of Oxirane,2-[8-(trimethoxysilyl)octyl]- involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The oxirane ring in Oxirane,2-[8-(trimethoxysilyl)octyl]- can undergo oxidation reactions to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can be used for substitution reactions.
Major Products:
Diols: from oxidation reactions.
Alcohols: from reduction reactions.
Various derivatives: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Oxirane,2-[8-(trimethoxysilyl)octyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of hybrid materials and as a precursor for the preparation of functionalized silanes.
Biology: The compound is used in the modification of biomolecules and surfaces for biological assays.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.
Wirkmechanismus
The mechanism of action of Oxirane,2-[8-(trimethoxysilyl)octyl]- involves the interaction of its functional groups with various molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds that contribute to the compound’s adhesive properties.
Vergleich Mit ähnlichen Verbindungen
- 3-Glycidoxypropyltrimethoxysilane
- 3-Mercaptopropyltrimethoxysilane
- Vinyltrimethoxysilane
Comparison:
- Oxirane,2-[8-(trimethoxysilyl)octyl]- has a longer alkyl chain compared to 3-Glycidoxypropyltrimethoxysilane , which can influence its reactivity and solubility.
- The presence of the oxirane ring makes it more reactive towards nucleophiles compared to 3-Mercaptopropyltrimethoxysilane .
- The trimethoxysilyl group in Oxirane,2-[8-(trimethoxysilyl)octyl]- provides better adhesion properties compared to Vinyltrimethoxysilane .
This compound’s unique combination of functional groups and structural features makes it a valuable tool in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
143389-64-4 |
|---|---|
Molekularformel |
C13H28O4Si |
Molekulargewicht |
276.44 g/mol |
IUPAC-Name |
trimethoxy-[8-(oxiran-2-yl)octyl]silane |
InChI |
InChI=1S/C13H28O4Si/c1-14-18(15-2,16-3)11-9-7-5-4-6-8-10-13-12-17-13/h13H,4-12H2,1-3H3 |
InChI-Schlüssel |
UEFJJFILJJDEFC-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCCCCCCC1CO1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


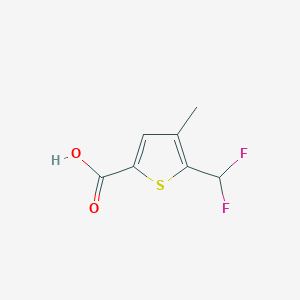

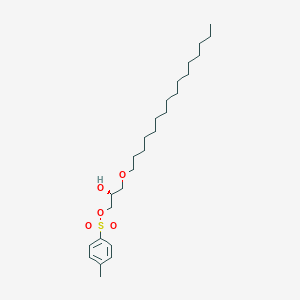
![Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]-](/img/structure/B15089774.png)
![1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine](/img/structure/B15089776.png)
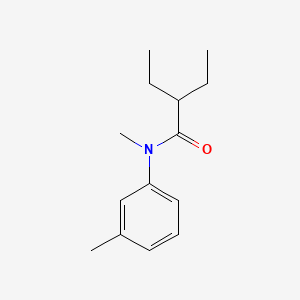
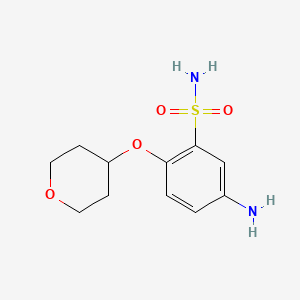
![6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B15089799.png)
![8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089801.png)
![[2-(4-Amino-2-bromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15089814.png)
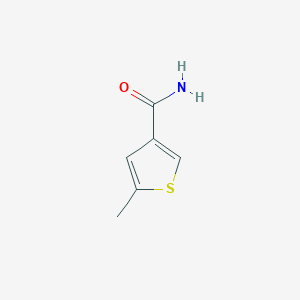
![1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B15089821.png)
![1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride](/img/structure/B15089834.png)

